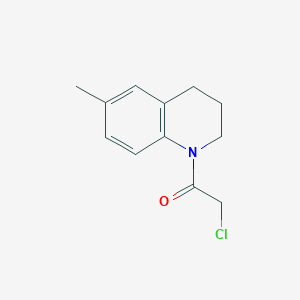

1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Description

1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline (CAS: 57368-83-9) is a synthetic heterocyclic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 6-position and a chloroacetyl group at the 1-position. The chloroacetyl moiety introduces electron-withdrawing properties, enhancing reactivity in nucleophilic substitution or condensation reactions. This compound’s molecular formula is C₁₂H₁₄ClNO, with a molecular weight of 223.70 g/mol.

Properties

IUPAC Name |

2-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQHPVJKRJVMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614191 | |

| Record name | 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57368-83-9 | |

| Record name | 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Catalytic Conditions for Tetrahydroquinoline Formation

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Manganese(I) PN3 pincer complex | High catalytic activity |

| Base | KH and KOH | Selective tetrahydroquinoline |

| Temperature | 120 °C | Optimal for hydrogenation step |

| Solvent | DME (dimethoxyethane) | Suitable for reaction medium |

| Byproduct | Water | Environmentally benign |

| Hydrogen Pressure | Autoclave, 4 bar H2 | Enhances hydrogenation |

This method allows selective formation of 1,2,3,4-tetrahydroquinolines with various substituents on the aromatic ring, including methyl groups at the 6-position, by choosing appropriate 2-aminobenzyl alcohol precursors.

Introduction of the Chloroacetyl Group

After the tetrahydroquinoline core is synthesized, the next critical step is the selective acylation of the nitrogen atom with chloroacetyl chloride or an equivalent chloroacetylating agent. This reaction typically proceeds under controlled conditions to avoid over-acylation or side reactions.

- Typical Procedure : The tetrahydroquinoline is dissolved in an inert solvent such as dichloromethane or chloroform, cooled to 0–5 °C, and treated dropwise with chloroacetyl chloride in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.

- Reaction Monitoring : The progress is monitored by thin-layer chromatography (TLC) or HPLC to ensure selective mono-acylation.

- Workup : The reaction mixture is quenched with water, and the product is extracted, purified by column chromatography or recrystallization.

This step yields this compound with high purity and yield, provided the reaction parameters are carefully controlled.

Alternative Synthetic Routes and Considerations

Other synthetic strategies reported in the literature for related tetrahydroquinoline derivatives include:

- Palladium-catalyzed cyclizations or other transition-metal-catalyzed methods that form the tetrahydroquinoline ring followed by functionalization.

- One-pot multi-component reactions that combine amines, aldehydes, and alkynes under basic conditions to afford functionalized tetrahydroquinolines, which can then be selectively acylated.

- Diastereoselective syntheses that provide stereochemically defined tetrahydroquinoline derivatives, which may be relevant if stereochemistry at the 6-position or other sites is critical.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Tetrahydroquinoline core synthesis | 2-Aminobenzyl alcohol + secondary alcohol, Mn(I) PN3 pincer catalyst, KH/KOH, 120 °C, DME | Efficient, selective formation of tetrahydroquinoline scaffold with methyl substitution possible |

| 2. N-Chloroacetylation | Chloroacetyl chloride, triethylamine, 0–5 °C, inert solvent | Selective introduction of chloroacetyl group at nitrogen |

| 3. Purification | Extraction, chromatography or recrystallization | High purity product |

Research Findings and Optimization Data

- The borrowing hydrogen methodology is highly atom-efficient and environmentally friendly, producing water as the only byproduct and avoiding the need for external hydrogen sources or reducing agents.

- The choice of base (KH and KOH) and temperature (120 °C) is crucial for selective hydrogenation and avoiding over-oxidation to quinolines or other byproducts.

- Hydrogen pressure influences the hydrogenation step; an autoclave with 4 bar H2 favors the tetrahydroquinoline product over quinolines.

- The chloroacetylation step requires controlled low-temperature conditions and a base to prevent side reactions and ensure selective acylation[general organic synthesis principles].

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl or amine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Nucleophilic Substitution: Formation of substituted tetrahydroquinoline derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of hydroxyl or amine derivatives of tetrahydroquinoline.

Scientific Research Applications

1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline with structurally related tetrahydroquinoline derivatives, emphasizing substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The chloroacetyl group in the target compound enhances electrophilicity compared to methyl or methoxy derivatives, making it more reactive in acyl transfer reactions .

- Positional Isomerism: The 6-methyl substituent in the target compound and its analog () shows distinct anti-knock activity compared to 3-methyl isomers, highlighting the role of substituent positioning in reactivity .

Conformational and Spectroscopic Studies

- NMR Analysis: 1-(p-Bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline () adopts a boat conformation with pseudoaxial substituents, as revealed by coupling constants (J2,3 = 7.3 Hz, J3,4 = 3.85 Hz). Similar studies on the chloroacetyl derivative could clarify its conformational preferences .

- Thermodynamic Stability: The chloroacetyl group’s polarity may increase solubility in polar solvents compared to nonpolar methyl or benzoyl analogs, impacting formulation in industrial applications.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C12H14ClNO and a molecular weight of approximately 223.7 g/mol. Its structure includes a chloroacetyl group attached to a tetrahydroquinoline framework, which enhances its reactivity and biological potential.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values indicate effective concentrations against Gram-positive and Gram-negative bacteria.

- The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with specific MIC values reported in various studies.

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

The mechanism appears to involve the inhibition of NF-κB transcriptional activity, a pathway crucial for cancer cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their functions.

- This interaction can disrupt critical cellular pathways involved in inflammation and cancer progression.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against various pathogens using standard agar diffusion methods. Results indicated significant zones of inhibition compared to control groups.

- Cancer Cell Line Evaluation : In vitro assays using MTT assays demonstrated that the compound reduced cell viability in treated cultures significantly compared to untreated controls. The IC50 values were determined for different cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| This compound | C12H14ClNO | Exhibits antimicrobial and anticancer properties; reactive chloroacetyl group enhances biological activity. |

| 1-(Dichloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline | C11H11Cl2NO | Similar structure but with dichloro substitution; potential for altered reactivity and biological effects. |

| 6-Acetyl-1,2,3,4-tetrahydroquinolin-2-one | C11H11NO | Lacks chlorine; often used as a base structure for further modifications but shows different biological activity profiles. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline?

The compound is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst in 1,2-dichlorobenzene at 378 K. Key steps include cyclization of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, followed by purification via recrystallization. Reaction duration (5 hours) and temperature control are critical to achieving a 73% yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O at 1731 cm⁻¹ and NCO at 1701 cm⁻¹).

- ¹H NMR : Characteristic shifts include δ 1.15 (CH₃), 3.65 (OCH₃), and aromatic protons at δ 6.95–7.13.

- MS : Molecular ion peak at m/z 245 [M⁺] and fragmentation patterns (e.g., m/z 186 for tetrahydroquinoline core cleavage) .

Q. What are the typical challenges in isolating intermediates during synthesis, and how can they be addressed?

Byproduct formation due to incomplete acylation or side reactions (e.g., over-chlorination) can complicate isolation. Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol effectively separates intermediates. Monitoring reaction progress via TLC ensures optimal stopping points .

Advanced Research Questions

Q. How do substituent positions on the tetrahydroquinoline scaffold influence reactivity and biological activity?

Substituents at the 6-methyl and 1-chloroacetyl positions enhance steric and electronic effects, altering nucleophilic attack sites. Comparative studies of analogs (e.g., 8-methyl- or 6-cyano derivatives) reveal that electron-withdrawing groups at position 1 increase electrophilicity, facilitating interactions with biological targets .

Q. What computational or mechanistic insights explain the regioselectivity observed in Friedel-Crafts acylation of tetrahydroquinoline derivatives?

Density Functional Theory (DFT) simulations suggest that AlCl₃ coordinates with the chloroacetyl group, polarizing the carbonyl bond and directing electrophilic attack to the para position of the tetrahydroquinoline ring. Steric hindrance from the 6-methyl group further stabilizes the transition state .

Q. How can contradictions in reported reaction yields for similar tetrahydroquinoline derivatives be resolved?

Discrepancies often arise from variations in catalyst loading (e.g., AlCl₃ stoichiometry), solvent polarity, or workup procedures. Systematic optimization studies (e.g., Design of Experiments) can identify critical parameters. For example, replacing 1,2-dichlorobenzene with toluene reduces side reactions but may lower reaction rates .

Q. What strategies enable the functionalization of this compound for drug discovery applications?

- Nucleophilic Substitution : Replace the chloroacetyl group with amines or thiols.

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at position 4.

- Biological Screening : Evaluate cytotoxicity and kinase inhibition using assays like MTT or ADP-Glo™ .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing reaction intermediates with ambiguous stereochemistry?

Combine 2D NMR (e.g., NOESY for spatial proximity) with X-ray crystallography. For example, single-crystal X-ray analysis resolved the cis-configuration of a related tetrahydroquinoline-carboxylate derivative by identifying C–H···π interactions and hydrogen-bonding networks .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation. Regular HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) ensure stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.